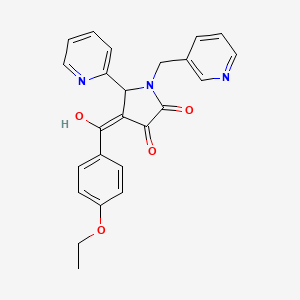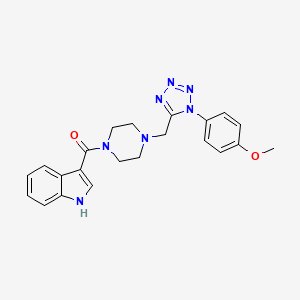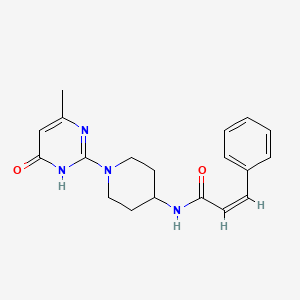
Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of ongoing research. While the specific synthesis of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates involves the addition of thioamides to ethyl glyoxylate, followed by treatment with acetyl chloride and sodium cyanide to yield the target heterocycles . Another method involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods could potentially be adapted for the synthesis of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted with various functional groups to alter the compound's properties. Vibrational spectroscopic investigations can provide insights into the optimized molecular structure and vibrational wavenumbers of similar compounds, such as 2-[4-(4-phenylbutanamido)phenyl]-5-ethylsulphonyl-benzoxazole . These studies, along with molecular docking, can reveal how the molecule interacts with biological targets, which is crucial for understanding its potential as a therapeutic agent.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug design. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can lead to the formation of various substituted thiazole compounds . The reactivity of the thiazole ring allows for the introduction of different substituents, which can significantly impact the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring. For instance, the melting point of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was determined to be 75-77 °C . These properties are important for the practical application of these compounds in pharmaceutical formulations and their behavior in biological systems.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- Synthesis Techniques : Research includes the development of various synthesis techniques for related thiazolecarboxylic acid derivatives. These derivatives are synthesized through acylation, methylation, and conversion processes, offering a foundation for creating structurally similar compounds like Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate for further study and application in medicinal chemistry (Dovlatyan et al., 2004).
Antimicrobial and Antitumor Agents
- Antimicrobial and Antitumor Potential : Various thiazole derivatives, including those structurally related to Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate, have been explored for their potential as antimicrobial and antitumor agents. Novel series of hydroxamic acids bearing thiazole moieties have shown promising cytotoxicity against several human cancer cell lines and have exhibited comparable inhibition of histone deacetylases (HDACs), suggesting a potential research application of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate in the development of new cancer therapies (Anh et al., 2020).
Photophysical and Photochemical Properties
- Photophysical Studies : The photochemical behavior and photophysical properties of related ethyl thiazole-5-carboxylate derivatives have been studied, highlighting their fluorescence and singlet oxygen activation properties. This suggests potential research applications of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate in the fields of photophysics and photochemistry, including the development of photosensitizers for various applications (Amati et al., 2010).
Receptor Binding Studies
- Receptor Binding Insights : Studies on compounds structurally related to Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate have provided insights into receptor binding mechanisms, particularly in the context of hypoglycemic activity and insulin release from pancreatic beta cells. This underlines the compound's potential utility in exploring receptor-ligand interactions and the design of drugs targeting metabolic disorders (Brown & Foubister, 1984).
Fluorescence and Sensitizing Properties
- Fluorescent Molecular Probes : Research into fluorescent solvatochromic dyes related to thiazole derivatives demonstrates the potential use of Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate in developing sensitive fluorescent molecular probes for biological studies. These compounds' strong solvent-dependent fluorescence can be applied to study various biological events and processes (Diwu et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzamides and thiazoles, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The ethylsulfonyl and benzamido groups could potentially form hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Many drugs work by modulating the activity of enzymes, which can have downstream effects on various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. The presence of the ethyl and phenyl groups in this compound could potentially affect its solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a certain molecule in the cell .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of this compound could be affected by the pH of its environment .
Propriétés
IUPAC Name |
ethyl 2-[(2-ethylsulfonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-28-20(25)18-17(14-10-6-5-7-11-14)22-21(29-18)23-19(24)15-12-8-9-13-16(15)30(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRGMRJWESJEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2S(=O)(=O)CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)


![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)

![2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2511367.png)
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2511368.png)



![3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511373.png)

![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)